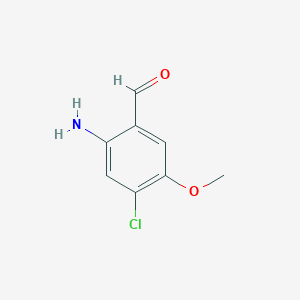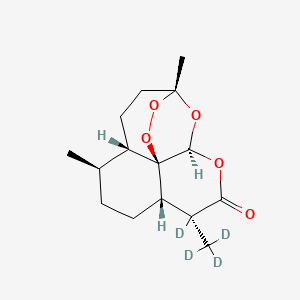
Artemisinin-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artemisinin-d4 is a deuterated derivative of artemisinin, a natural sesquiterpene lactone obtained from the traditional Chinese medicinal herb Artemisia annua. Artemisinin and its derivatives are widely recognized for their potent antimalarial properties. The deuterated form, this compound, is used in various scientific research applications due to its enhanced stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Artemisinin-d4 involves the incorporation of deuterium atoms into the artemisinin molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in artemisinin with deuterium atoms using deuterated solvents and catalysts under controlled conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the artemisinin structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Extraction of Artemisinin: Artemisinin is extracted from Artemisia annua using solvents such as hexane or ethanol.
Deuteration Process: The extracted artemisinin undergoes deuteration using deuterated reagents or hydrogen-deuterium exchange methods.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired deuterium content and purity.
化学反応の分析
Types of Reactions
Artemisinin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, such as dihydrothis compound.
Reduction: Reduction reactions can convert this compound into other deuterated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the artemisinin structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon can facilitate hydrogen-deuterium exchange reactions.
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of artemisinin, such as dihydrothis compound, artemether-d4, and artesunate-d4.
科学的研究の応用
Artemisinin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of artemisinin and its derivatives.
Medicine: Utilized in medical research to study the efficacy and safety of artemisinin-based therapies, particularly in antimalarial and anticancer treatments.
Industry: Applied in the pharmaceutical industry for the development of new drugs and formulations.
作用機序
Artemisinin-d4 exerts its effects through several mechanisms:
Generation of Reactive Oxygen Species: The endoperoxide bridge in this compound is activated by heme or ferrous iron, leading to the generation of reactive oxygen species that damage cellular components.
Inhibition of Molecular Targets: this compound targets various molecular pathways, including the inhibition of sarcoplasmic/endoplasmic reticulum calcium ATPase, leading to disrupted calcium homeostasis.
Induction of Apoptosis: this compound induces apoptosis in cancer cells by activating apoptosis-related proteins such as BAX and caspase-3.
類似化合物との比較
Artemisinin-d4 is compared with other similar compounds, such as:
Dihydroartemisinin: A reduced form of artemisinin with similar antimalarial properties but different pharmacokinetics.
Artemether: A methyl ether derivative of artemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of artemisinin used in severe malaria cases.
Uniqueness
This compound is unique due to its deuterium content, which enhances its stability and allows for detailed tracing in scientific studies. This makes it a valuable tool in research applications where understanding the precise behavior and metabolism of artemisinin is crucial.
特性
分子式 |
C15H22O5 |
|---|---|
分子量 |
286.36 g/mol |
IUPAC名 |
(1R,4S,5R,8S,9R,12S,13R)-9-deuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3,9D |
InChIキー |
BLUAFEHZUWYNDE-MJVQAEMVSA-N |
異性体SMILES |
[2H][C@]1([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C)C([2H])([2H])[2H] |
正規SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


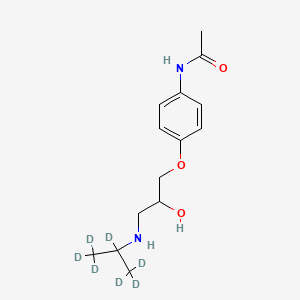

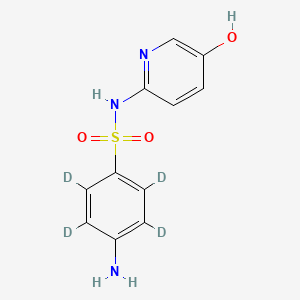
![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)
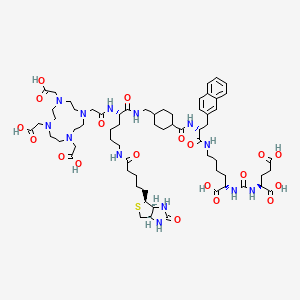
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)

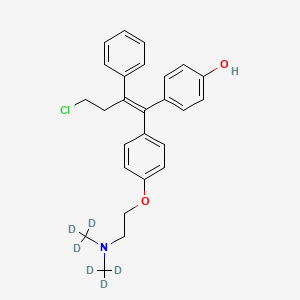

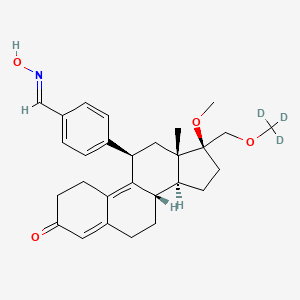
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
